

Application Note: Characterization of TiSe₂ Thin Films with Raman Spectroscopy

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Compound of Interest		
Compound Name:	Titanium selenide	
Cat. No.:	B1594851	Get Quote

Introduction

Titanium diselenide (TiSe₂) is a transition metal dichalcogenide (TMD) that has garnered significant research interest due to its unique electronic properties, most notably the formation of a commensurate 2x2x2 charge density wave (CDW) below a transition temperature (T_CDW) of approximately 200 K in its bulk form.[1][2][3] This CDW transition involves a periodic modulation of the charge density accompanied by a slight structural distortion. Raman spectroscopy is a powerful, non-destructive optical technique ideal for probing the vibrational properties (phonons) of materials. It is exceptionally well-suited for characterizing TiSe₂ thin films, as it can detect the subtle changes in the crystal lattice associated with the CDW phase transition, and its sensitivity to layer number allows for the study of dimensionality effects.[4][5]

This application note provides a detailed overview and experimental protocols for using Raman spectroscopy to characterize the structural and electronic phases of TiSe₂ thin films.

Key Applications of Raman Spectroscopy for TiSe₂ Characterization Identification of Phonon Modes

In its normal state (above T CDW), 1T-TiSe₂ has two primary Raman-active modes:

• E g mode: An in-plane vibrational mode, typically observed around 134-138 cm⁻¹.[1][2][8]



• A 1g mode: An out-of-plane vibrational mode, found at approximately 198-202 cm⁻¹.[1][8]

The positions of these peaks can shift with the number of layers, generally moving to lower energy (redshifting) as the film thickness increases.[4][6][8]

Detection of the Charge Density Wave (CDW) Phase

Below the T_CDW, the formation of a new superlattice causes phonons from the Brillouin zone boundary (L-point) to fold back to the zone center (Γ-point), making them Raman-active.[2][9] The appearance of these new peaks is a clear signature of the CDW phase.

- E_g-CDW mode: An amplitude mode appearing near 70-75 cm⁻¹.[2][9][10]
- A_1g-CDW mode: A strong amplitude mode appearing near 108-115 cm⁻¹.[1][2][9][10]

Determination of CDW Transition Temperature (T_CDW)

The T_CDW can be precisely determined by monitoring the Raman spectra as a function of temperature.[9] Key indicators of the transition include:

- Emergence of CDW Modes: The integrated intensity of the A_1g-CDW and E_g-CDW modes decreases with increasing temperature and vanishes at T_CDW.[9]
- Phonon Mode Softening/Hardening: The position of the primary E_g phonon mode exhibits a
 distinct change in its temperature-dependent behavior (a "kink") at the T CDW.[4][5][6][8]

Probing Thickness and Substrate Effects

Raman spectroscopy can reveal how the CDW transition is influenced by the film's thickness and its interaction with the substrate.

- Thickness Dependence: The T_CDW has been observed to first increase as the film thickness decreases, before being suppressed in monolayers, potentially due to surface oxidation or disorder.[4][6][8][9]
- Substrate Effects: The choice of substrate (e.g., SiO₂ vs. hexagonal Boron Nitride) can significantly influence the T_CDW in ultrathin TiSe₂ films.[1]



Data Presentation: Raman Peak Assignments

The following tables summarize the key Raman modes observed in TiSe2 thin films.

Table 1: Raman Modes of TiSe2 in Normal and CDW Phases

Phase	Mode	Symmetry	Approximate Wavenumber (cm ⁻¹)	Description
Normal (> T_CDW)	E_g	In-plane	~134 - 138	Primary lattice vibration.[1][2][8]
Normal (> T_CDW)	A_1g	Out-of-plane	~198 - 202	Primary lattice vibration.[1][8]
CDW (< T_CDW)	E_g-CDW	In-plane	~70 - 75	Zone-folded transverse acoustic phonon. [2][9][10]
CDW (< T_CDW)	A_1g-CDW	Out-of-plane	~108 - 115	Zone-folded transverse acoustic phonon. [1][2][9][10]

Table 2: Example of Thickness-Dependent CDW Transition Temperatures for CVD-Grown TiSe₂ on SiO₂/Si

Film Thickness (nm)	T_CDW (K)	Reference
22	~187.5	[9]
3.7	~212.5	[9]
1.4 (Monolayer)	~202.5	[9]

Note: T_CDW values can vary based on synthesis method, substrate, and sample quality.



Experimental Protocols Protocol for Sample Preparation

Objective: To prepare TiSe₂ thin films on a suitable substrate for Raman analysis.

Methods:

- Mechanical Exfoliation (Scotch Tape Method):
 - Materials: Bulk 1T-TiSe₂ crystal, high-quality adhesive tape, SiO₂/Si substrate (with a 285-300 nm oxide layer for optimal optical contrast).
 - o Procedure: a. Press the adhesive tape firmly onto the bulk TiSe₂ crystal. b. Peel the tape off. The tape will now have several layers of TiSe₂ attached. c. Fold the tape and press it against itself repeatedly to progressively thin the TiSe₂ layers. d. Press the tape firmly onto the cleaned SiO₂/Si substrate and then slowly peel it back. This will transfer thin flakes onto the substrate. e. Identify monolayer and few-layer flakes using an optical microscope based on their contrast. Confirm thickness with Atomic Force Microscopy (AFM).
- Chemical Vapor Deposition (CVD):
 - CVD allows for the growth of large-area, uniform thin films.[9]
 - Procedure (General): This typically involves reacting titanium (e.g., from TiO₂) and selenium precursors at elevated temperatures (e.g., Se heated to ~300 °C) in a furnace, with the substrate placed downstream.[9] Specific growth parameters must be optimized.

Crucial Consideration: TiSe₂ can oxidize when exposed to air, which can suppress the CDW order.[9] For sensitive measurements, sample preparation and transfer to the Raman system should be performed in an inert environment (e.g., a glove box), and measurement should be conducted under vacuum.[9]

Protocol for Temperature-Dependent Raman Spectroscopy

Objective: To acquire Raman spectra of TiSe2 thin films across the CDW phase transition.



Instrumentation:

- A confocal Raman microscope system.
- A visible-light laser (e.g., 532 nm or 633 nm).[7][11]
- A temperature-controlled stage or cryostat capable of operating from cryogenic temperatures (e.g., 80 K) to above room temperature.[9][12]
- A high-resolution spectrometer with a cooled CCD detector.

Procedure:

- Sample Mounting: Mount the substrate with TiSe₂ flakes onto the sample holder of the temperature-controlled stage.
- System Purge/Evacuation: If possible, place the stage under vacuum to prevent surface contamination and oxidation during measurement.[9]
- Locate Flake: Using the microscope, locate a thin film flake of interest.
- Initial Spectrum: Acquire a preliminary spectrum at room temperature to confirm the presence of the E g and A 1g peaks.
- Laser Power Optimization: Use the lowest possible laser power (typically < 1 mW) that provides an adequate signal-to-noise ratio.[7] This is critical to avoid laser-induced heating, which can locally alter the sample temperature and shift the apparent T CDW.
- Temperature Sweep: a. Cool the sample down to the lowest desired temperature (e.g., 80 K). b. Allow the temperature to stabilize at each setpoint for several minutes before measurement. c. Acquire a Raman spectrum. Ensure to collect data in the low-frequency region (< 250 cm⁻¹) to observe all relevant peaks. d. Slowly increase the temperature in discrete steps (e.g., 10-15 K for a broad sweep, 2-5 K when near the transition). e. Repeat the spectrum acquisition at each temperature point until well above the expected transition (e.g., 250 K).

Protocol for Data Analysis



Objective: To extract quantitative parameters (peak position, intensity, width) from the acquired Raman spectra.

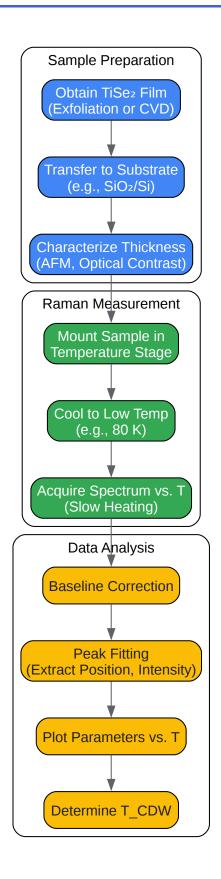
Software: Use spectral analysis software capable of baseline correction and peak fitting (e.g., packages with options for Lorentzian, Gaussian, or Voigt profiles).[13][14]

Procedure:

- Baseline Correction: For each spectrum, subtract the underlying background signal (e.g., from fluorescence or substrate).
- Peak Fitting: a. Fit the E_g and A_1g peaks in the normal state spectra with a suitable peak profile (e.g., a pseudo-Voigt function, which is a mix of Gaussian and Lorentzian shapes).[14]
 b. For spectra below T_CDW, include additional peaks in the model to fit the emergent E_g-CDW and A_1g-CDW modes.
- Parameter Extraction: From the fits, extract the center position, integrated intensity, and full width at half-maximum (FWHM) for each peak at every temperature.
- Data Plotting: a. Plot the peak position of the E_g mode as a function of temperature to identify the transition point. b. Plot the integrated intensity of the A_1g-CDW mode as a function of temperature. The temperature at which this intensity extrapolates to zero corresponds to T_CDW.[9]

Mandatory Visualizations

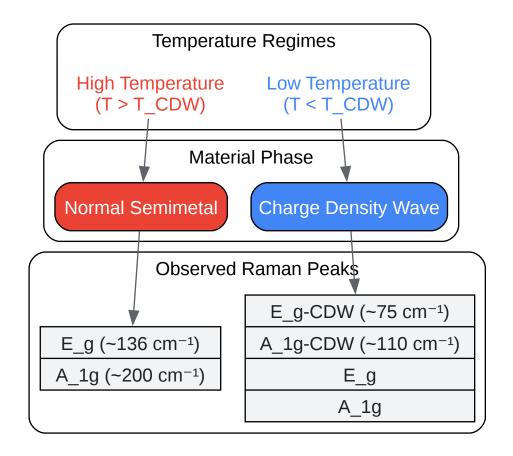




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Caption: Experimental workflow for Raman characterization of TiSe2 thin films.





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Caption: Relationship between temperature, phase, and Raman spectra in TiSe2.

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